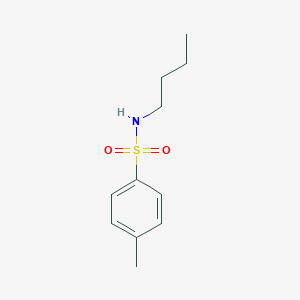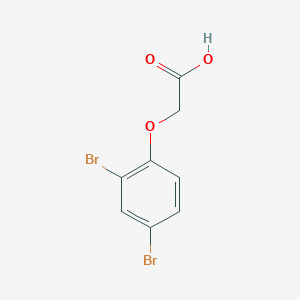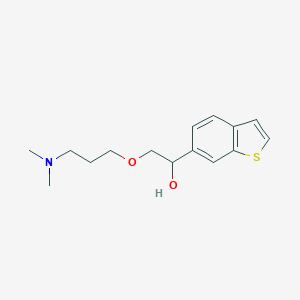![molecular formula C20H24N4O5S B160029 Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate CAS No. 133397-81-6](/img/structure/B160029.png)
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, also known as MGPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor invasion and angiogenesis. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and insulin sensitivity.
Efectos Bioquímicos Y Fisiológicos
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve cognitive function and reduce oxidative stress, which is believed to contribute to disease progression. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in diabetes management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has several advantages for use in lab experiments, including its high purity and yield, and its ability to inhibit various enzymes and signaling pathways involved in disease progression. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, including its potential use in combination with other drugs for enhanced therapeutic effects, its use in drug delivery systems for targeted therapy, and its potential use in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate can be synthesized through a multi-step process involving the reaction of glycine with 4-methylbenzenesulfonyl chloride, followed by the addition of D-phenylalanine and the reduction of the resulting intermediate with sodium borohydride. This process yields Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate in high purity and yield.
Aplicaciones Científicas De Investigación
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking angiogenesis. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve cognitive function and reduce oxidative stress. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
Número CAS |
133397-81-6 |
|---|---|
Nombre del producto |
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate |
Fórmula molecular |
C20H24N4O5S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C20H24N4O5S/c1-13-6-8-16(9-7-13)30(27,28)23-12-18(25)24-17(20(26)29-2)11-14-4-3-5-15(10-14)19(21)22/h3-10,17,23H,11-12H2,1-2H3,(H3,21,22)(H,24,25)/t17-/m0/s1 |
Clave InChI |
YAEIKQDHLCFGAA-KRWDZBQOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Otros números CAS |
133397-81-6 |
Sinónimos |
N(alpha)-tosylglycyl-3-amidinophenylalanine methyl ester N-TAPAM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
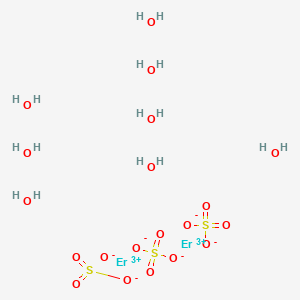
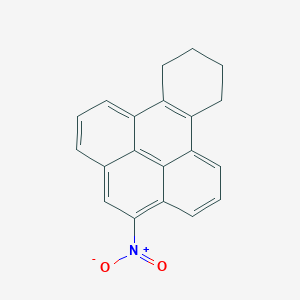
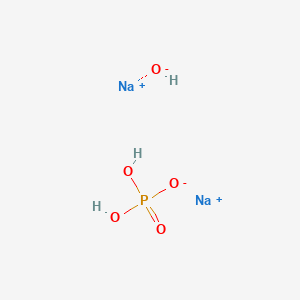
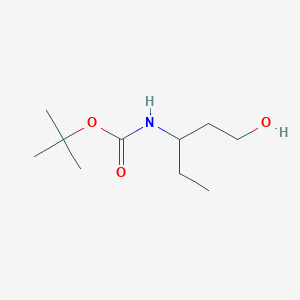
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
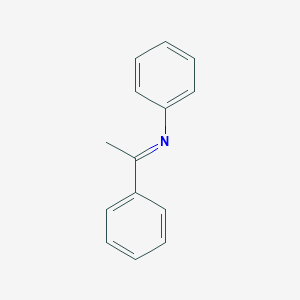
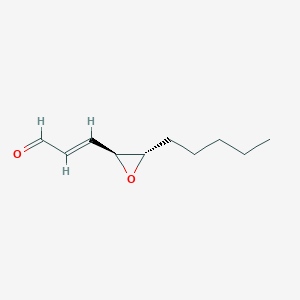
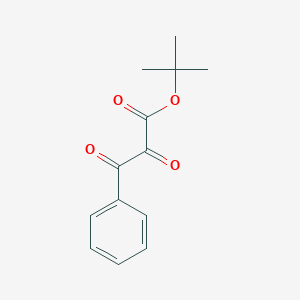
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
